Octylpyridinium hexafluorophosphate
Description
Properties
Molecular Formula |
C13H22F6NP |
|---|---|
Molecular Weight |
337.28 g/mol |
IUPAC Name |
1-octylpyridin-1-ium;hexafluorophosphate |
InChI |
InChI=1S/C13H22N.F6P/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14;1-7(2,3,4,5)6/h7,9-10,12-13H,2-6,8,11H2,1H3;/q+1;-1 |
InChI Key |
INJAIFUMMHPCQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[N+]1=CC=CC=C1.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Materials:
- Pyridine
- Octyl bromide (or octyl chloride)
- Ammonium hexafluorophosphate ($$NH4PF6$$)
- Organic solvents such as acetonitrile or dichloromethane
- Analytical-grade reagents and distilled water
Steps:
Preparation of Octylpyridinium Bromide:
- Mix pyridine and octyl bromide in a stoichiometric ratio in an organic solvent (e.g., acetonitrile).
- Heat the mixture under reflux for several hours to ensure complete alkylation.
- Cool the reaction mixture and isolate the product by filtration or extraction.
-
- Dissolve the octylpyridinium bromide in water or a polar organic solvent.
- Add ammonium hexafluorophosphate ($$NH4PF6$$) slowly with stirring.
- Precipitate the resulting this compound by cooling or adjusting solvent polarity.
- Filter and dry the precipitate under reduced pressure.
Optimization Parameters
Several factors influence the yield and purity of this compound:
- Solvent Choice: Polar solvents like acetonitrile enhance solubility and facilitate ion exchange reactions.
- Temperature Control: Maintaining moderate temperatures during alkylation prevents side reactions.
- Reaction Time: Prolonged stirring ensures complete exchange of halide ions with hexafluorophosphate.
- Purification: Recrystallization from non-polar solvents can improve purity.
Yield and Purity
Typical yields range from 85% to 90%, with purity exceeding 99%. Analytical techniques such as NMR spectroscopy and elemental analysis are used to confirm product identity and purity.
Data Table: Reaction Parameters for this compound Preparation
| Parameter | Value/Condition | Notes |
|---|---|---|
| Solvent | Acetonitrile/Dichloromethane | Enhances solubility and reaction rate |
| Temperature (Alkylation) | 80–100°C | Ensures efficient alkylation |
| Temperature (Exchange) | Room temperature | Prevents decomposition |
| Stirring Time | 6–12 hours | Ensures complete ion exchange |
| Yield | 85–90% | Dependent on reaction conditions |
| Purity | >99% | Confirmed via NMR and elemental analysis |
Applications
The compound is widely used in electrochemical applications, particularly as a binder in modified carbon paste electrodes for electrocatalysis and biosensing. Its ionic liquid properties enhance electron transfer rates and reduce fouling effects.
Chemical Reactions Analysis
1-Octylpyridin-1-iumhexafluorophosphate(V) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyridinium compounds.
Substitution: Nucleophilic substitution reactions can occur at the octyl chain, where halides or other nucleophiles replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles like thiols or amines.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Reduced pyridinium compounds.
Substitution: Substituted octyl derivatives.
Scientific Research Applications
Electrochemical Applications
1.1 Modified Electrodes
One of the primary applications of octylpyridinium hexafluorophosphate is in the modification of carbon paste electrodes (CPEs). The ionic liquid enhances the electrochemical performance of these electrodes, making them suitable for various analytical applications.
- Sulfite Detection : Research has demonstrated that electrodes modified with this compound exhibit improved electrocatalytic activity for the oxidation of sulfite, a common analyte in food and beverage industries. The limit of detection achieved was as low as 10 µM using amperometric measurements .
Table 1: Performance Comparison of Modified Electrodes
| Electrode Type | Analyte | Limit of Detection | Reference |
|---|---|---|---|
| Carbon Paste Electrode with OPyPF6 | Sulfite | 10 µM | |
| MWCNTs/OPyPF6 Composite | Sulfadiazine | 0.21 µM | |
| CPE with CoFe2O4/MWCNTs/IL | Hydrogen | Not specified |
1.2 Electrochemical Sensors
The ionic liquid is also utilized in the development of electrochemical sensors. For instance, a highly sensitive amperometric sensor for sulfadiazine was created using multi-walled carbon nanotubes combined with this compound. This sensor demonstrated low oxidation potential and high current responses, indicating its effectiveness in detecting low concentrations of analytes .
Catalytic Applications
This compound serves as a catalyst in various chemical reactions due to its unique ionic properties. Its ability to facilitate charge transfer makes it an excellent candidate for enhancing reaction kinetics.
- Hydrogen Evolution Reaction : A study reported the use of this compound in a nanocomposite electrode that showed excellent electrocatalytic activity toward hydrogen evolution reactions (HER). The incorporation of transition metal oxides into the electrode matrix significantly improved its performance compared to traditional materials .
Thermodynamic Properties
The compound's thermodynamic properties are crucial for applications involving solvent extraction and CO2 capture. Its high solubility and stability under various conditions make it suitable for these processes.
- CO2 Capture : this compound has been investigated for its potential as a solvent in CO2 capture technologies, demonstrating favorable thermophysical behavior that can enhance solvent efficiency .
Industrial Applications
Beyond laboratory settings, this compound finds applications in industrial processes:
- Extraction Agents : As a green organic solvent, it is utilized for purifying various elements and compounds due to its excellent solubility and ionic characteristics .
- Electrolytes in Batteries : Its high ionic conductivity makes it an ideal candidate for use as an electrolyte in secondary batteries, contributing to improved battery performance .
Case Studies
Case Study 1: Sulfite Detection Using Modified Electrodes
A research group investigated the electrooxidation of sulfite at carbon paste electrodes modified with this compound. They found that these electrodes provided enhanced sensitivity and selectivity for sulfite detection, which is critical for monitoring food quality and safety .
Case Study 2: Hydrogen Production
In another study, a nanocomposite electrode incorporating this compound was developed for hydrogen production through electrolysis. The results indicated significant improvements in electrocatalytic activity compared to conventional electrodes, highlighting the potential for sustainable energy applications .
Mechanism of Action
The mechanism by which 1-Octylpyridin-1-iumhexafluorophosphate(V) exerts its effects involves its interaction with molecular targets such as cell membranes and enzymes. The compound’s hydrophobic octyl chain allows it to integrate into lipid bilayers, disrupting membrane integrity and function. Additionally, the hexafluorophosphate anion can participate in various ionic interactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Structural and Chemical Properties
The table below compares Octylpyridinium hexafluorophosphate with structurally related hexafluorophosphate salts:
Key Observations :
- Cation Influence : Pyridinium-based ILs (e.g., Octylpyridinium) exhibit lower melting points and higher hydrophobicity compared to quaternary ammonium salts (e.g., Tetrabutylammonium) due to aromatic cation interactions .
- Anion Stability : PF₆⁻ in this compound shows superior hydrolytic stability compared to LiPF₆, which rapidly degrades in moisture .
- Electrochemical Behavior : Ferrocenium hexafluorophosphate’s redox activity (E° ≈ 0.4 V vs. SHE) contrasts with Octylpyridinium’s inertness, limiting its use in electron-transfer processes .
Thermal and Solubility Data
| Property | Octylpyridinium PF₆⁻ | Tetrabutylammonium PF₆⁻ | LiPF₆ |
|---|---|---|---|
| Decomposition Temp. | ~300°C | ~250°C | ~200°C |
| Water Solubility | Insoluble | 0.5 g/L | Reacts |
| Organic Solubility | High (CH₂Cl₂, THF) | Very high | Moderate |
Notable Findings:
- Octylpyridinium PF₆⁻’s thermal stability exceeds that of LiPF₆ and Tetrabutylammonium PF₆⁻, making it suitable for high-temperature processes .
- LiPF₆’s hygroscopicity limits its utility outside anhydrous environments, whereas Octylpyridinium PF₆⁻’s hydrophobicity avoids this issue .
Kinetic and Catalytic Performance
In enzymatic assays, ferrocenium hexafluorophosphate demonstrates a turnover number ($k_{cat}$) of 25 s⁻¹ with glucose oxidase, outperforming Octylpyridinium PF₆⁻, which is inert in such reactions . However, Octylpyridinium PF₆⁻ enhances reaction rates in biphasic catalysis (e.g., Heck coupling) due to its ability to stabilize charged intermediates .
Biological Activity
Octylpyridinium hexafluorophosphate (OPyPF₆) is an ionic liquid (IL) that has garnered attention in various fields, particularly in biomedicine and electrochemistry. This article explores the biological activity of OPyPF₆, focusing on its antibacterial properties, electrochemical behavior, and applications in biosensing.
Overview of this compound
OPyPF₆ is characterized by its unique cation derived from pyridine and a hexafluorophosphate anion. Its structural properties allow for significant tunability, which can enhance its interactions with biological systems. The compound's amphiphilic nature facilitates its incorporation into biological membranes, making it a candidate for various biomedical applications.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of OPyPF₆. When paired with chaotropic anions, OPyPF₆ exhibits enhanced antibacterial activity compared to other ILs with non-chaotropic anions. This property is attributed to the ability of ILs to disrupt cell membranes, leading to cell lysis and death .
Case Studies
- Electrochemical Studies : Research involving modified carbon paste electrodes has demonstrated that OPyPF₆ can effectively catalyze reactions relevant to bacterial detection. For instance, sulfite oxidation studies showed that electrodes modified with OPyPF₆ exhibited significant catalytic activity, suggesting potential applications in biosensing for food safety .
- Electrochemical Detection of Gallic Acid : In another study, OPyPF₆ was used in the electrochemical detection of gallic acid, showcasing its utility in developing sensors for biologically relevant compounds. The sensor demonstrated a linear range suitable for practical applications .
Electrochemical Behavior
The electrochemical behavior of OPyPF₆ has been extensively studied due to its relevance in sensor technology. The compound's ability to facilitate electron transfer reactions makes it a valuable component in the design of electrochemical sensors.
Key Findings
- Electrocatalytic Properties : OPyPF₆-modified electrodes have been shown to enhance the electrocatalytic oxidation of various substrates, including sulfite and phenolic compounds. The presence of electron-withdrawing or donating substituents on the cation influences the polarization and catalytic efficiency of the IL .
- Detection Limits : Studies report detection limits as low as 10 µM for sulfite using amperometric measurements with OPyPF₆-modified electrodes, indicating high sensitivity for food industry applications .
Applications in Biosensing
The versatility of OPyPF₆ extends to its application in biosensors. Its amphiphilic nature allows it to interact favorably with biomolecules, enhancing sensor performance.
Table: Comparison of Electrochemical Sensors Utilizing OPyPF₆
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
